

Comparative Bioactivity of Cinnamyl Piperazine Hydrochloride in Novel Research Models

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Compound of Interest		
Compound Name:	Cinnamyl pieprazine hydrochloride	
Cat. No.:	B1143233	Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cinnamyl Piperazine Hydrochloride's Performance Against Alternatives with Supporting Experimental Data.

The cinnamyl piperazine hydrochloride scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. This guide provides a comparative analysis of its bioactivity in novel research models, offering insights into its potential as a therapeutic agent. We will explore its efficacy as a hematopoietic prostaglandin D synthase (HPGDS) inhibitor, an anticonvulsant, a μ -opioid receptor (MOR) agonist, and an anticancer agent, with a focus on data from advanced and clinically relevant experimental systems.

Hematopoietic Prostaglandin D Synthase (HPGDS) Inhibition

Cinnamyl piperazine derivatives have emerged as potent inhibitors of HPGDS, an enzyme implicated in inflammatory and allergic responses. A key example is GSK2894631A, a highly potent and selective HPGDS inhibitor.

Data Presentation: In Vitro Inhibition of HPGDS

The following table summarizes the in vitro inhibitory potency of GSK2894631A in comparison to other known HPGDS inhibitors.



Compound	Туре	IC50 (nM)	Reference
GSK2894631A	Cinnamyl Piperazine Derivative	9.9	[1][2]
HQL-79	Indole-based Inhibitor	~23	[3][4]
TFC-007	Thiazole-based Inhibitor	83	[4][5]
TAS-204	Benzimidazole Derivative	23	[3][4]

Validation in a Novel In Vivo Model: Duchenne Muscular Dystrophy (mdx Mouse Model)

While direct comparative data for GSK2894631A in novel in vivo models is limited in publicly available literature, a recent study on a novel HPGDS inhibitor, PK007, in the mdx mouse model of Duchenne Muscular Dystrophy (DMD) highlights the therapeutic potential of targeting this enzyme. This model is relevant due to the inflammatory component of DMD pathology.

Experimental Data from the mdx Mouse Model (with PK007 as a reference for HPGDS inhibition):

Parameter	Vehicle-treated mdx	PK007-treated mdx	Improvement
Myonecrotic Area (TA muscle)	Baseline	Reduced by 73.87%	[6]
Grip Strength	Baseline	Increased by 69.05%	[6]
Serum PGD2 Levels	Baseline	Reduced by 33.36%	[6]

TA: Tibialis Anterior

This data suggests that potent HPGDS inhibition can significantly ameliorate disease phenotypes in a relevant disease model.



Experimental Protocols

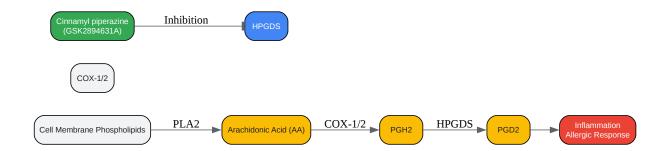
In Vitro HPGDS Inhibition Assay: The inhibitory activity of compounds against HPGDS is typically determined using a cell-free enzymatic assay. Recombinant human HPGDS is incubated with the substrate, PGH2, in the presence of various concentrations of the inhibitor. The product, PGD2, is then quantified using methods such as ELISA or mass spectrometry. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

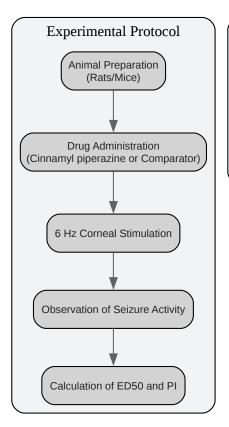
Mast Cell Degranulation Assay (for PGD2 Release): This cellular assay assesses the ability of an inhibitor to block the release of PGD2 from activated mast cells, a key event in allergic inflammation.

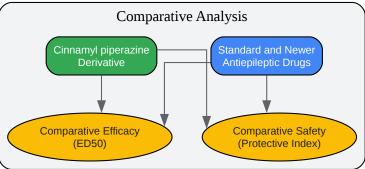
- Cell Culture and Sensitization: Rat Basophilic Leukemia (RBL-2H3) cells are cultured and sensitized overnight with anti-dinitrophenyl (DNP) IgE.[7]
- Inhibitor Treatment: Cells are washed and pre-incubated with different concentrations of the HPGDS inhibitor or vehicle control.[7]
- Antigen Challenge: Degranulation is induced by challenging the cells with DNP-BSA antigen.
 [7]
- PGD2 Quantification: The supernatant is collected, and the concentration of released PGD2 is measured using a competitive enzyme immunoassay (EIA) kit.[8]
- Data Analysis: The percentage inhibition of PGD2 release is calculated for each inhibitor concentration to determine the IC50.

Signaling Pathway



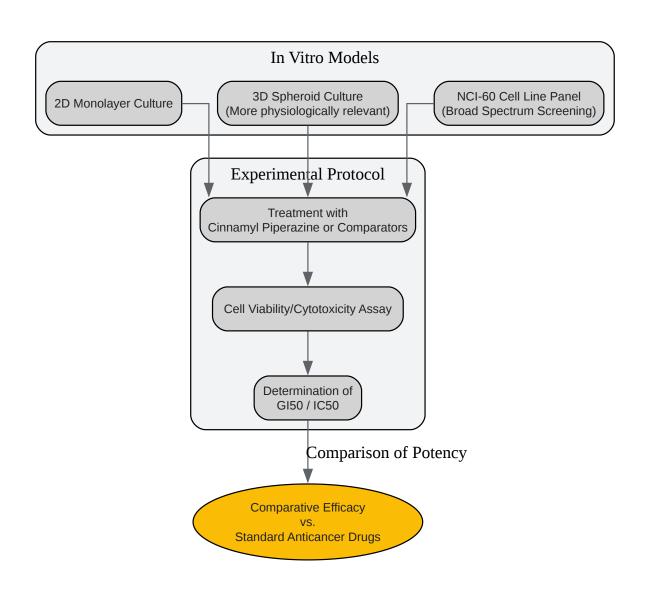












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References

- 1. google.com [google.com]
- 2. mdpi.com [mdpi.com]
- 3. Progressive Seizure Aggravation in the Repeated 6-Hz Corneal Stimulation Model Is Accompanied by Marked Increase in Hippocampal p-ERK1/2 Immunoreactivity in Neurons -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Measuring Mast Cell Mediator Release PMC [pmc.ncbi.nlm.nih.gov]
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